molecular formula C15H17N3O4 B2764521 1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one CAS No. 313480-22-7

1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one

Cat. No. B2764521
CAS RN: 313480-22-7
M. Wt: 303.318
InChI Key: OXFMCQCXTYOOQV-UHFFFAOYSA-N
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Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Quinoline synthesis involves various methods including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach protocols .


Molecular Structure Analysis

The molecular structure of nitro compounds is based on structures generated from information available in databases. Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .


Chemical Reactions Analysis

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Physical And Chemical Properties Analysis

Nitro compounds have lower volatility than ketones of about the same molecular weight. The water solubility is low; a saturated solution of nitromethane in water is less than 10% by weight .

Scientific Research Applications

Synthetic Applications and Methodologies

Nitroepoxides, related to the core structure of the compound , are transformed into 1,4-diamino heterocycles, including quinoxalines and pyrazines, offering efficient pathways to bioactive structures with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014). Furthermore, direct synthesis of 3-nitroquinolin-2(1H)-ones via an eco-friendly one-pot cascade reaction demonstrates the compound's potential in the pharmaceutical, agricultural, and dye chemistry sectors (Chen, Ren, Xu, Shao, & Li, 2017).

Biological and Pharmacological Research

Derivatives of 8-hydroxyquinoline, closely related to the chemical structure in focus, have been identified as antibacterial agents targeting both intra- and extracellular Gram-negative pathogens, showcasing the compound's relevance in developing new antimicrobial strategies (Enquist et al., 2012). Additionally, quinoline derivatives exhibit promising anti-lipid peroxidation and soybean lipoxygenase inhibition activities, indicating their potential in addressing oxidative stress-related disorders (Vlachou et al., 2023).

Material Science and Sensing Technologies

A colorimetric chemosensor based on Schiff base, utilizing a quinoline moiety for highly selective cyanide detection in aqueous solutions, reveals the compound's utility in environmental monitoring and safety applications (Na, Park, Jo, Lee, & Kim, 2014).

Safety and Hazards

While specific safety data for “1-Methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one” is not available, it’s important to note that nitro compounds can be hazardous. For example, 1-Methyl-3-nitro-1-nitrosoguanidine is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies. They have been frequently used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .

properties

IUPAC Name

1-methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-3,6-7,10,16H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMCQCXTYOOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one

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